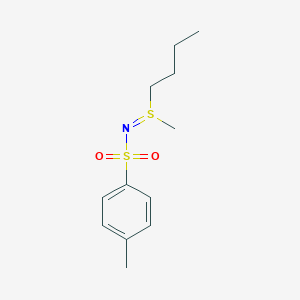
TXD9AYA734
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TXD9AYA734 is a complex organic compound with a unique structure that includes a sulfonamide group and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TXD9AYA734 typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylmethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+butylmethylamine→N-[butyl(methyl)-lambda 4 -sulfanylidene]-4-methylbenzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
TXD9AYA734 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
TXD9AYA734 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TXD9AYA734 involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-methylbutylamine: A secondary aliphatic amine with similar structural features.
Butyl methacrylate: An ester with a butyl group, used in polymer synthesis.
Sulfonamides: A class of compounds with a sulfonamide group, widely used in medicinal chemistry.
Uniqueness
TXD9AYA734 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
53799-67-0 |
|---|---|
Fórmula molecular |
C12H19NO2S2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
JRLQNIIAMXVKAF-UHFFFAOYSA-N |
SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
SMILES isomérico |
CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES canónico |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Key on ui other cas no. |
53799-67-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















